Cas no 284022-81-7 (Ethyl 3-(3-oxocyclohexyl)benzoate)

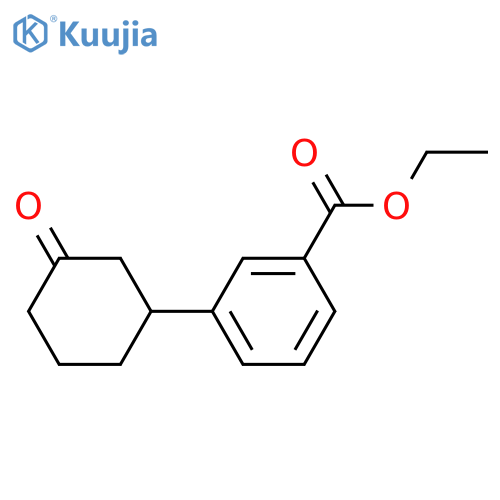

284022-81-7 structure

商品名:Ethyl 3-(3-oxocyclohexyl)benzoate

CAS番号:284022-81-7

MF:C15H18O3

メガワット:246.301624774933

MDL:MFCD03841040

CID:1075067

Ethyl 3-(3-oxocyclohexyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(3-oxocyclohexyl)benzoate

- AG-E-91116

- AGN-PC-00PD3C

- CTK4G1357

- KB-201487

- SureCN3664264

-

- MDL: MFCD03841040

- インチ: InChI=1S/C15H18O3/c1-2-18-15(17)13-7-3-5-11(9-13)12-6-4-8-14(16)10-12/h3,5,7,9,12H,2,4,6,8,10H2,1H3

- InChIKey: JYIXKNRVKYHUCF-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC=CC(=C1)C2CCCC(=O)C2

計算された属性

- せいみつぶんしりょう: 246.12600

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 4

じっけんとくせい

- PSA: 43.37000

- LogP: 3.09000

Ethyl 3-(3-oxocyclohexyl)benzoate セキュリティ情報

Ethyl 3-(3-oxocyclohexyl)benzoate 税関データ

- 税関コード:2918300090

- 税関データ:

中国税関コード:

2918300090概要:

2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

Ethyl 3-(3-oxocyclohexyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB363890-1 g |

Ethyl 3-(3-oxocyclohexyl)benzoate; 97% |

284022-81-7 | 1g |

€675.10 | 2022-06-10 | ||

| abcr | AB363890-2 g |

Ethyl 3-(3-oxocyclohexyl)benzoate; 97% |

284022-81-7 | 2g |

€1,039.20 | 2022-06-10 | ||

| Fluorochem | 203843-5g |

Ethyl 3-(3-oxocyclohexyl)benzoate |

284022-81-7 | 97% | 5g |

£1447.00 | 2022-03-01 | |

| Alichem | A019100304-1g |

Ethyl 3-(3-oxocyclohexyl)benzoate |

284022-81-7 | 95% | 1g |

$578.86 | 2023-09-02 | |

| A2B Chem LLC | AF62661-5g |

Ethyl 3-(3-oxocyclohexyl)benzoate |

284022-81-7 | 97% | 5g |

$1650.00 | 2024-04-20 | |

| abcr | AB363890-2g |

Ethyl 3-(3-oxocyclohexyl)benzoate, 97%; . |

284022-81-7 | 97% | 2g |

€1140.10 | 2024-04-17 | |

| Fluorochem | 203843-2g |

Ethyl 3-(3-oxocyclohexyl)benzoate |

284022-81-7 | 97% | 2g |

£672.00 | 2022-03-01 | |

| TRC | E066635-250mg |

Ethyl 3-(3-oxocyclohexyl)benzoate |

284022-81-7 | 250mg |

$ 580.00 | 2022-06-05 | ||

| abcr | AB363890-1g |

Ethyl 3-(3-oxocyclohexyl)benzoate, 97%; . |

284022-81-7 | 97% | 1g |

€748.70 | 2024-04-17 | |

| Crysdot LLC | CD12088586-1g |

Ethyl 3-(3-oxocyclohexyl)benzoate |

284022-81-7 | 95+% | 1g |

$381 | 2024-07-24 |

Ethyl 3-(3-oxocyclohexyl)benzoate 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

284022-81-7 (Ethyl 3-(3-oxocyclohexyl)benzoate) 関連製品

- 154468-61-8(Ethyl 4-(3-oxocyclopentyl)benzoate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:284022-81-7)Ethyl 3-(3-oxocyclohexyl)benzoate

清らかである:99%

はかる:1g

価格 ($):359.0